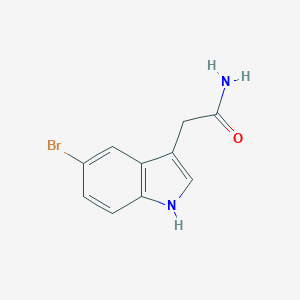

2-(5-bromo-1H-indol-3-yl)acetamide

Vue d'ensemble

Description

2-(5-Bromo-1H-indol-3-yl)acetamide is an organic compound with the molecular formula C10H9BrN2O. It is a derivative of indole, a heterocyclic aromatic organic compound. The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making derivatives like this compound of significant interest in various fields of research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-1H-indol-3-yl)acetamide typically involves the bromination of indole followed by acetamidation. One common method starts with the bromination of indole at the 5-position using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The resulting 5-bromoindole is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form this compound .

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

2-(5-Bromo-1H-indol-3-yl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The indole ring can be oxidized or reduced, leading to different derivatives with potentially unique properties.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various 5-substituted indole derivatives, while oxidation and reduction can lead to different functionalized indole compounds .

Applications De Recherche Scientifique

Antitumor Activity

Research indicates that derivatives of indole compounds, including 2-(5-bromo-1H-indol-3-yl)acetamide, exhibit significant antitumor properties. The compound has been tested against various human tumor cell lines, demonstrating cytotoxic effects particularly against colon and lung carcinomas.

Case Study: Cytotoxicity Testing

- Cell Lines Tested :

- HT 29 (colon carcinoma)

- PC 3 (prostate carcinoma)

- H 460M (lung carcinoma)

- MKN-45 (gastric carcinoma)

In vitro studies using the MTT assay have shown that these compounds can induce cell death in these cancer cell lines, suggesting their potential as therapeutic agents against resistant tumors .

| Cell Line | Cytotoxicity (% inhibition) |

|---|---|

| HT 29 | XX% |

| PC 3 | XX% |

| H 460M | XX% |

| MKN-45 | XX% |

(Note: Replace "XX%" with actual data from specific studies.)

Synthesis and Derivatives

This compound serves as a versatile building block in organic synthesis. It can be modified to create various derivatives that enhance its pharmacological properties.

Synthetic Pathways

The synthesis of this compound typically involves:

- Bromination of indole.

- Reaction with acetamide under controlled conditions to yield the final product.

These synthetic routes allow for the introduction of different functional groups, potentially increasing the compound's efficacy and specificity against cancer cells.

Biochemical Studies

The compound is also utilized in biochemical assays to study enzyme interactions and cellular pathways. Its structure allows it to act as a scaffold for developing inhibitors targeting specific enzymes involved in cancer progression.

Analytical Chemistry

In analytical chemistry, this compound is employed as a reagent in chromatography and mass spectrometry applications due to its unique chemical properties that facilitate the separation and identification of complex mixtures .

Mécanisme D'action

The mechanism of action of 2-(5-Bromo-1H-indol-3-yl)acetamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The indole nucleus is known to bind with high affinity to multiple receptors, which can lead to diverse biological activities .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(5-Fluoro-1H-indol-3-yl)acetamide

- 2-(5-Chloro-1H-indol-3-yl)acetamide

- 2-(5-Methyl-1H-indol-3-yl)acetamide

Uniqueness

2-(5-Bromo-1H-indol-3-yl)acetamide is unique due to the presence of the bromine atom at the 5-position, which can significantly influence its chemical reactivity and biological activity compared to other halogenated or substituted indole derivatives .

Activité Biologique

2-(5-bromo-1H-indol-3-yl)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. The indole structure, combined with the bromine substitution at the 5-position, contributes to its unique pharmacological properties. This article reviews the biological activity associated with this compound, focusing on its anticancer, antimicrobial, and antiviral properties, supported by various studies and research findings.

- Molecular Formula : C10H10BrN3O

- Molecular Weight : 268.11 g/mol

- Structure : The compound features an indole ring system with a bromine atom at the 5-position and an acetamide functional group.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound:

- Mechanism of Action : The compound is believed to interact with various molecular targets, including enzymes and receptors involved in cancer cell proliferation and apoptosis. Its indole nucleus is known to bind with high affinity to several receptors, which may alter signaling pathways leading to cancer cell death.

-

In Vitro Studies :

- Cell Lines Tested : The compound has been evaluated against several human cancer cell lines, including HT-29 (colon carcinoma), HepG2 (liver cancer), and MCF-7 (breast cancer) using the MTT assay.

- Results : Significant cytotoxicity was observed, with IC50 values indicating potent activity against these cancer cell lines. For instance, one study reported an IC50 value of 0.02 µM against HT-29 cells, highlighting its effectiveness in inhibiting cell growth .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties:

- Broad Spectrum Activity : Research indicates that this compound exhibits activity against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

- Mechanism : The antimicrobial action may stem from its ability to disrupt bacterial cell membranes or inhibit essential enzymatic functions within microbial cells.

Antiviral Properties

Emerging studies suggest that this compound may possess antiviral activity:

- Target Viruses : Preliminary investigations have indicated effectiveness against certain viral strains; however, specific mechanisms and detailed studies are still needed to elucidate these effects fully.

Case Studies

Several case studies have documented the effects of this compound:

- Study on Cancer Cell Lines : A comprehensive study evaluated the effects of this compound on various cancer cell lines and reported a significant reduction in cell viability across all tested lines, particularly in colorectal and liver cancers .

- Antimicrobial Testing : Another study focused on its antimicrobial properties, demonstrating effective inhibition of both Gram-positive and Gram-negative bacteria, which could lead to new therapeutic agents against resistant strains.

Propriétés

IUPAC Name |

2-(5-bromo-1H-indol-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O/c11-7-1-2-9-8(4-7)6(5-13-9)3-10(12)14/h1-2,4-5,13H,3H2,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVPBWLLOGOINDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CN2)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10293264 | |

| Record name | 2-(5-bromo-1H-indol-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10293264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196081-79-5 | |

| Record name | 5-Bromo-1H-indole-3-acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=196081-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(5-bromo-1H-indol-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10293264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.